molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7

1-Azabicyclo[3.2.1]octane-5-carboxamide

Cat. No. B048244
M. Wt: 154.21 g/mol
InChI Key: PHXUXNOMFOEYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octane-5-carboxamide, also known as ABOC, is a cyclic amide compound that has been extensively studied for its biochemical and physiological effects. ABOC is a versatile compound that has been synthesized using various methods and has been used in scientific research for a variety of applications.

Mechanism Of Action

1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to interact with various biological targets, including enzymes and receptors. 1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.

Biochemical And Physiological Effects

1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

1-Azabicyclo[3.2.1]octane-5-carboxamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1-Azabicyclo[3.2.1]octane-5-carboxamide has some limitations, including its toxicity and potential for non-specific binding.

Future Directions

There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxamide, including the development of new synthetic methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its interactions with biological targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Azabicyclo[3.2.1]octane-5-carboxamide and its potential applications in various fields of science.

Scientific Research Applications

1-Azabicyclo[3.2.1]octane-5-carboxamide has been used in scientific research for a variety of applications, including as a building block for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

119102-99-7

Product Name

1-Azabicyclo[3.2.1]octane-5-carboxamide

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-5-carboxamide

InChI

InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11)

InChI Key

PHXUXNOMFOEYSS-UHFFFAOYSA-N

SMILES

C1CC2(CCN(C1)C2)C(=O)N

Canonical SMILES

C1CC2(CCN(C1)C2)C(=O)N

synonyms

1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate (E7, Example 7 hereinafter, 9.6 g, 0.053 mole) was treated with 8M hydrochloric acid (130 ml) and heated under reflux for 18h. The solution was concentrated in vacuo to give a white solid, which was treated with thionyl chloride (80 ml) and heated under reflux for 6h. The reaction mixture was concentrated in vacuo to leave a red semi-solid, which was suspended in dichloromethane (120 ml), cooled in an ice bath and treated with an excess of ammonia/dichloromethane solution. The mixture was stirred at room temperature for 1h, then treated with saturated potassium carbonate solution. The organic layer was separated and the aqueous was extracted with chloroform (3×70 ml). All the organics were combined, then dried (Na2SO4) and concentrated in vacuo to give the title compound (D20) as a brown solid (6.2 g, 76%), which was used without further purification.
Name
Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
E7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
ammonia dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six
Yield
76%

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